(S)-2-Amino-N-(2-dimethylamino-cyclohexyl)-N-ethyl-propionamide
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Overview
Description
(S)-2-Amino-N-(2-dimethylamino-cyclohexyl)-N-ethyl-propionamide is a chiral compound with significant potential in various scientific fields. This compound is known for its unique structural properties, which make it a valuable subject of study in organic chemistry, medicinal chemistry, and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-(2-dimethylamino-cyclohexyl)-N-ethyl-propionamide typically involves the reaction of appropriate isothiocyanates with amines, leading to the formation of thioureas in near quantitative yields . The process often employs bifunctional chiral thioureas and thiosquaramides as organocatalysts, which facilitate the asymmetric synthesis of the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-(2-dimethylamino-cyclohexyl)-N-ethyl-propionamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen functionalities into the molecule.
Reduction: Reduction reactions can be used to remove oxygen functionalities or introduce hydrogen atoms.
Substitution: This compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to ensure high yields and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or alcohols, while reduction could produce amines or hydrocarbons.
Scientific Research Applications
(S)-2-Amino-N-(2-dimethylamino-cyclohexyl)-N-ethyl-propionamide has several scientific research applications:
Biology: The compound is used in studies related to enzyme interactions and protein binding.
Industry: The compound’s unique properties make it useful in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-(2-dimethylamino-cyclohexyl)-N-ethyl-propionamide involves its interaction with specific molecular targets, such as opioid receptors. It acts as an agonist at these receptors, leading to analgesic effects . The compound’s structure allows it to bind effectively to these receptors, modulating pain signals and producing therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
U-47700: A structurally similar compound known for its potent analgesic properties.
AH-7921: Another synthetic opioid with a similar mechanism of action.
Uniqueness
(S)-2-Amino-N-(2-dimethylamino-cyclohexyl)-N-ethyl-propionamide is unique due to its specific chiral configuration, which can result in different pharmacological effects compared to its analogs. Its ability to act as a chiral ligand in asymmetric synthesis also sets it apart from other similar compounds .
This compound’s versatility and potential in various fields make it a valuable subject of ongoing research and development.
Properties
IUPAC Name |
(2S)-2-amino-N-[2-(dimethylamino)cyclohexyl]-N-ethylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27N3O/c1-5-16(13(17)10(2)14)12-9-7-6-8-11(12)15(3)4/h10-12H,5-9,14H2,1-4H3/t10-,11?,12?/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEBPBVLTDLEJFZ-UNXYVOJBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCCC1N(C)C)C(=O)C(C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(C1CCCCC1N(C)C)C(=O)[C@H](C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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